2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde
Overview
Description
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a heteroarenecarbaldehyde in which a formyl group is located at position 6 of 2,3-dihydro-1,4-benzodioxine .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, one study found that the best results were achieved at 30 °C with 20% n-butanol as a cosolvent .Molecular Structure Analysis
The molecular formula of this compound is C9H8O3 . The InChI key is BJXUCBAQZJITKD-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Antibacterial Applications
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde derivatives have been explored for their potential antibacterial applications. Research has demonstrated efficient synthetic routes to pyridyl analogues of this compound, which are key intermediates in antibacterial medicinal chemistry programs (Barfoot et al., 2010). Further studies have synthesized various derivatives, such as N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide and N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which displayed antibacterial potential and moderate enzyme inhibitory activity (Abbasi et al., 2017a); (Abbasi et al., 2017b).
Biofilm Inhibition and Cytotoxicity
These derivatives have also been assessed for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some synthesized molecules exhibited suitable inhibitory action against biofilms and displayed docile cytotoxicity (Abbasi et al., 2020).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for 2,3-Dihydro-1,4-benzodioxins. For example, Cu2O-catalyzed tandem ring-opening/coupling cyclization processes have been developed, offering moderate to good yields and tolerating both aryl and aliphatic epoxides (Bao et al., 2008).
Enantiospecific Synthesis
The compounds also play a role in the enantiospecific synthesis of therapeutic agents. An example is the use of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis for the efficient preparation of both enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid, which are valuable in the synthesis of various therapeutic agents (Mishra et al., 2016).
Photochemical Synthesis
Research has also been conducted on the photochemical synthesis of phenyl-2-thienyl derivatives, illustrating the versatility of this compound in chemical synthesis (Antonioletti et al., 1986).
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is the Poly (ADP-ribose) polymerase 1 (PARP1) enzyme . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
This compound: interacts with its target, the PARP1 enzyme, to inhibit its activity
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . .
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXUCBAQZJITKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383528 | |
Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-43-7 | |
Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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